6-(Pentyloxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pentyloxy)pyridin-3-amine is an organic compound that belongs to the class of aminopyridines It is characterized by a pyridine ring substituted with a pentyloxy group at the 6-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 6-chloropyridin-3-amine with pentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Pentyloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The pentyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkoxy-substituted pyridines.
Scientific Research Applications
6-(Pentyloxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Pentyloxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyloxy)pyridin-3-amine
- 6-(Methoxy)pyridin-3-amine
- 6-(Ethoxy)pyridin-3-amine
Comparison
Compared to its analogs, 6-(Pentyloxy)pyridin-3-amine has a longer alkoxy chain, which can influence its physical and chemical properties. This difference can affect its solubility, reactivity, and interaction with biological targets, making it unique for specific applications.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-pentoxypyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-7-13-10-6-5-9(11)8-12-10/h5-6,8H,2-4,7,11H2,1H3 |
InChI Key |
ZHHNNJUALXMOPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.